molecular formula C21H21ClN4O2 B10996224 (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10996224
M. Wt: 396.9 g/mol
InChI Key: QMBMXLXOPRUBMQ-UHFFFAOYSA-N
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Description

(7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro and hydroxy group, and a piperazine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using thionyl chloride, while hydroxylation can be performed using hydroxylamine.

    Piperazine and Pyridine Coupling: The piperazine ring is introduced through nucleophilic substitution reactions, and the pyridine moiety is coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the quinoline ring can undergo oxidation to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a pharmacophore. The presence of the quinoline and piperazine rings suggests possible activity against certain biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial and antimalarial activities, and the addition of the piperazine and pyridine moieties may enhance these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline ring could intercalate with DNA, while the piperazine and pyridine moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperazine derivatives: Compounds like piperazine citrate used as anthelmintics.

    Pyridine derivatives: Compounds like nicotinamide, which is a form of vitamin B3.

Uniqueness

(7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is unique due to the combination of the quinoline, piperazine, and pyridine moieties in a single molecule. This combination may confer unique properties, such as enhanced biological activity or specific electronic characteristics, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

7-chloro-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H21ClN4O2/c22-16-1-2-17-19(13-16)24-14-18(20(17)27)21(28)26-11-9-25(10-12-26)8-5-15-3-6-23-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,24,27)

InChI Key

QMBMXLXOPRUBMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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